molecular formula C6H4N4O2S B1427712 6-Nitrothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-41-8

6-Nitrothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B1427712
CAS No.: 874511-41-8
M. Wt: 196.19 g/mol
InChI Key: BNIUQTPBTCPKEQ-UHFFFAOYSA-N
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Description

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Nitrothiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: It can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 6-Nitrothiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets. For instance, some derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitrothiazolo[4,5-b]pyridin-2-amine stands out due to its specific nitro group, which can be further modified to enhance its biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUQTPBTCPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743601
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874511-41-8
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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